molecular formula C4H3F7O B1293372 2,2,3,3,4,4,4-Heptafluoro-1-butanol CAS No. 375-01-9

2,2,3,3,4,4,4-Heptafluoro-1-butanol

Cat. No.: B1293372
CAS No.: 375-01-9
M. Wt: 200.05 g/mol
InChI Key: WXJFKAZDSQLPBX-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-1-butanol is a fluorinated alcohol with the molecular formula C4H3F7O. It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial and scientific applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,3,4,4,4-Heptafluoro-1-butanol can be synthesized through several methods. One common method involves the reduction of heptafluorobutyric acid or its derivatives. The reduction process typically uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards. Industrial production methods are designed to maximize yield and minimize waste, making the process both efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-1-butanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form heptafluorobutyric acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield heptafluorobutanal when using mild reducing agents.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: Heptafluorobutyric acid.

    Reduction: Heptafluorobutanal.

    Substitution: 2,2,3,3,4,4,4-Heptafluoro-1-chlorobutane.

Scientific Research Applications

Electrospray Liquid Chromatography

One of the primary applications of 2,2,3,3,4,4,4-Heptafluoro-1-butanol is as a halogenated solvent in electrospray liquid chromatography. This technique is crucial for the analysis of biomolecules and complex mixtures due to its ability to produce ions from samples in solution for mass spectrometry analysis. The unique properties of this compound enhance the ionization process and improve the sensitivity and accuracy of the analyses performed .

Chemical Synthesis

The compound is utilized in various chemical syntheses due to its stability and reactivity profile. Its fluorinated nature allows it to participate in reactions that require halogenated solvents or intermediates. For example:

  • Fluorinated Compounds : It serves as a precursor or solvent in synthesizing other fluorinated compounds which are often used in pharmaceuticals and agrochemicals.
  • Reactions Involving Nucleophiles : Its structure allows it to act as a nucleophile in certain reactions, facilitating the formation of carbon-fluorine bonds which are significant in medicinal chemistry .

Case Study 1: Application in Pharmaceutical Development

In pharmaceutical research, this compound has been explored for its role in increasing the solubility of poorly soluble drugs. A study demonstrated that using this compound as a solvent improved the bioavailability of certain active pharmaceutical ingredients (APIs) by enhancing their dissolution rates during formulation processes. This was particularly beneficial for drugs that require high solubility for effective therapeutic action .

Case Study 2: Environmental Impact Studies

Research has also focused on the environmental implications of using fluorinated solvents like this compound. A comprehensive study assessed its degradation pathways and potential toxicity to aquatic life. The findings indicated that while the compound is stable under normal conditions, specific environmental factors could lead to its breakdown into less harmful substances. This research is crucial for understanding the ecological footprint of using such compounds in industrial applications .

Summary Table of Applications

Application AreaDescription
Electrospray Liquid ChromatographyUsed as a solvent to enhance ionization and sensitivity in mass spectrometry analyses
Chemical SynthesisActs as a precursor or solvent for synthesizing fluorinated compounds
Pharmaceutical DevelopmentImproves solubility and bioavailability of poorly soluble drugs
Environmental Impact StudiesAssesses degradation pathways and ecological effects

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,4-Heptafluoro-1-butanol exerts its effects is primarily through its interactions with other molecules. The presence of multiple fluorine atoms enhances its stability and resistance to chemical reactions. This compound can act as a hydrogen bond donor due to the hydroxyl group, allowing it to interact with various substrates and catalysts. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
  • 2,2,3,3,3-Pentafluoro-1-propanol
  • 1H,1H,2H,2H-Perfluoro-1-octanol
  • 2,2,2-Trifluoroethanol

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-1-butanol is unique due to its specific arrangement of fluorine atoms, which imparts distinct properties such as high thermal stability and resistance to chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.

Biological Activity

2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB) is a fluorinated alcohol with the molecular formula C₄H₃F₇O and a molecular weight of 200.06 g/mol. It has garnered attention in various fields due to its unique chemical properties and potential biological applications. This article explores the biological activity of HFB, focusing on its effects in different biological systems and its utility in analytical chemistry.

  • Molecular Formula : C₄H₃F₇O
  • Molecular Weight : 200.06 g/mol
  • Boiling Point : 95-97 °C
  • Density : 1.596 g/cm³
  • Flash Point : 25 °C

1. Analytical Chemistry

HFB has been utilized as a solvent in various analytical applications. It has been reported to enhance the signal intensity in mass spectrometry when used in small concentrations (0.02–0.25% v/v) during the analysis of compounds like β-carotene. The compound facilitates better detection and quantification of degradation products resulting from oxidative stress models .

2. Toxicological Studies

Recent studies have indicated that HFB may play a role in toxicological assessments. For instance, it has been used in experiments assessing the genotoxicity of oxidative degradation products derived from β-carotene under neutrophil-like conditions. The findings suggest that HFB can influence the formation of harmful metabolites that may pose risks for cellular health .

Table 1: Summary of Biological Activities and Findings Related to HFB

Study ReferenceApplicationKey Findings
Mass SpectrometryImproved signal intensity for β-carotene analysis using HFB as solvent.
ToxicologyHFB involved in the generation of genotoxic compounds from β-carotene degradation.
ImagingReplaced TFE with HFB for enhanced imaging and sensing applications in chemical studies.

The biological activity of HFB is largely attributed to its ability to interact with various biochemical pathways and compounds:

  • Oxidative Stress Induction : In studies involving oxidative stress models, HFB has been shown to enhance the formation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis .
  • Solvent Properties : Its unique solvent characteristics allow it to solubilize a wide range of compounds while maintaining stability under various experimental conditions .

Q & A

Q. Basic: What are the primary synthesis routes for 2,2,3,3,4,4,4-Heptafluoro-1-butanol, and how do their yields compare?

Answer:
Two established synthesis methods are:

  • Route 1: Reduction of methyl perfluorobutyrate (CF₃CF₂CF₂COOCH₃) using catalytic hydrogenation or lithium aluminum hydride (LiAlH₄), achieving a yield of ~96% .
  • Route 2: Direct fluorination of 1-butanol via electrochemical or chemical fluorination, though this method may require purification steps to isolate the product .

Key Considerations:

  • Route 1 is preferred for high-purity applications due to its high yield and fewer byproducts.
  • Route 2 may involve safety challenges due to fluorine gas handling.

Q. Basic: What physicochemical properties are critical for experimental design involving this compound?

Answer:
Key properties include:

PropertyValueReference
Boiling Point96–97°C
Density (25°C)1.60 g/mL
Refractive Index (n²⁰/D)1.30
Flash Point25°C (77°F)
Water SolubilityImmiscible
pKa12.53 ± 0.10 (Predicted)

Experimental Design Implications:

  • Low water solubility necessitates use of fluorophilic solvents (e.g., HFIP) for homogeneous reactions.
  • High density requires careful calibration of volumetric equipment.

Q. Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Storage: Store in a flammables cabinet at temperatures <25°C to mitigate vapor pressure risks .
  • Hazards: Flammable (UN1987) and irritant (Xi classification). Use fume hoods and PPE (gloves, goggles) .
  • First Aid: For skin contact, rinse with water and seek medical advice. Avoid inhalation of vapors .

Q. Advanced: How can computational modeling optimize its conformational and thermodynamic analysis?

Answer:

  • Force Fields: The OPLS-AA force field, parameterized using ab initio calculations (RHF/6-31G*), accurately predicts conformational energies (<0.2 kcal/mol error) and liquid-phase properties .
  • Validation: Compare simulated densities (Monte Carlo) with experimental data (e.g., 1.60 g/mL) to refine nonbonded interaction parameters .

Example Workflow:

Generate rotational profiles via Gaussian/RHF calculations.

Validate against experimental boiling points and densities .

Q. Advanced: Can reactive distillation improve synthesis of its derivatives, such as heptafluorobutyl acetate?

Answer:
Yes. Reactive distillation integrates esterification (e.g., with acetic acid) and separation, leveraging:

  • Thermodynamic Analysis: Phase diagrams (heptafluoro-1-butanol/acetic acid/water) guide column design .
  • Process Optimization: Achieve >90% conversion by controlling reflux ratios and catalyst loading (e.g., H₂SO₄) .

Data-Driven Insight:
Experimental validation shows close alignment with theoretical predictions for ternary azeotropes .

Q. Advanced: How do thermodynamic properties like vapor-liquid equilibrium (VLE) impact industrial applications?

Answer:
VLE data for binary systems (e.g., with hexafluoropropene or n-hexane) are critical for:

  • Solvent Recovery: Design distillation columns for solvent recycling .
  • Environmental Compliance: Minimize atmospheric release via closed-loop systems .

Reference Data:
Isothermal VLE measurements at 298–323 K confirm non-ideal behavior, requiring activity coefficient models (e.g., NRTL) .

Q. Advanced: What are the emerging applications in microfluidics and biosensing?

Answer:

  • Emulsion Breaking: Added at 1% (v/v) to oil phases, it rapidly destabilizes droplet emulsions (5-minute incubation) for cell recovery in microfluidic platforms .
  • Biosensor Fabrication: Fluorophilic surfaces enhance immobilization of hydrophobic biomarkers .

Protocol: Centrifuge emulsions at 50g for 1 minute to isolate aqueous phases .

Q. Advanced: What are the toxicological implications of its perfluoroalkyl structure?

Answer:

  • Environmental Persistence: Perfluoroalkyl groups resist degradation, necessitating lifecycle analysis in lab waste streams .
  • Acute Toxicity: Limited data, but structural analogs (e.g., PFBA) show renal and hepatic effects in rodents. Follow OECD 423 guidelines for acute oral toxicity testing .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutan-1-ol
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InChI

InChI=1S/C4H3F7O/c5-2(6,1-12)3(7,8)4(9,10)11/h12H,1H2
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InChI Key

WXJFKAZDSQLPBX-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)O
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Molecular Formula

C3F7CH2OH, C4H3F7O
Record name 1-Butanol, 2,2,3,3,4,4,4-heptafluoro-
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DSSTOX Substance ID

DTXSID4059914
Record name 3:1 Fluorotelomer alcohol
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Molecular Weight

200.05 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,2,3,3,4,4,4-Heptafluoro-1-butanol
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Vapor Pressure

33.1 [mmHg]
Record name 2,2,3,3,4,4,4-Heptafluoro-1-butanol
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CAS No.

375-01-9
Record name 2,2,3,3,4,4,4-Heptafluorobutanol
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Record name (Perfluoropropyl)methanol
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Record name 1-Butanol, 2,2,3,3,4,4,4-heptafluoro-
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Record name 2,2,3,3,4,4,4-heptafluorobutan-1-ol
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Record name (PERFLUOROPROPYL)METHANOL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,4,4,4-Heptafluoro-1-butanol
Reactant of Route 2
2,2,3,3,4,4,4-Heptafluoro-1-butanol
Reactant of Route 3
2,2,3,3,4,4,4-Heptafluoro-1-butanol
Reactant of Route 4
2,2,3,3,4,4,4-Heptafluoro-1-butanol
Reactant of Route 5
2,2,3,3,4,4,4-Heptafluoro-1-butanol
Reactant of Route 6
2,2,3,3,4,4,4-Heptafluoro-1-butanol

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